NY0128
Beschreibung
NY0128 is a small-molecule agonist targeting the Neuromedin U Receptor 2 (NMUR2), a G protein-coupled receptor (GPCR) implicated in regulating feeding behavior and energy homeostasis. Structurally, this compound comprises a lipophilic trityl motif and a hydrophilic guanidine scaffold, enabling dual activation of Gi- and Gq-mediated signaling pathways .
In vitro studies demonstrate this compound’s high potency in inhibiting cAMP (EC50 = 0.71 ± 1.36 nmol/L) and mobilizing calcium (EC50 = 16.9 ± 0.9 μmol/L), surpassing its structural analog NY0116 in both pathways . Pharmacokinetic (PK) profiling reveals favorable brain penetration, with a brain-to-plasma ratio peaking at 10 hours post-administration, critical for central NMUR2 targeting . Chronic administration in high-fat diet (HFD) models reduces body weight (10–15%), VAT (30% reduction at L5 vertebrae), and serum cholesterol, without adverse effects on renal or hepatic markers .
Eigenschaften
Molekularformel |
C23H25N3O |
|---|---|
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
2-(3-trityloxypropyl)guanidine |
InChI |
InChI=1S/C23H25N3O/c24-22(25)26-17-10-18-27-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2,(H4,24,25,26) |
InChI-Schlüssel |
RLMHNYLEFGCELO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCN=C(N)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCN=C(N)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NY-0128; NY 0128; NY0128 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of NY0128 involves the incorporation of a lipophilic trityl motif and a hydrophilic guanidine scaffold. The synthetic route typically includes the following steps:
Formation of the trityl motif: This involves the reaction of triphenylmethanol with a suitable halogenating agent to form the trityl halide.
Introduction of the guanidine scaffold: The trityl halide is then reacted with a guanidine derivative under basic conditions to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
NY0128 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the trityl motif.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
NY0128 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of NMUR2 agonists.
Biology: Employed in cellular assays to investigate the signaling pathways mediated by NMUR2.
Medicine: Potential therapeutic applications in the treatment of obesity and related metabolic disorders due to its ability to suppress food intake and decrease body weight.
Industry: Could be used in the development of new drugs targeting NMUR2 for various therapeutic applications.
Wirkmechanismus
NY0128 exerts its effects by binding to the neuromedin U receptor 2 (NMUR2). Upon binding, it decreases cyclic adenosine monophosphate (cAMP) levels and stimulates calcium signaling. This dual action leads to the suppression of food intake and a decrease in body weight. The molecular targets involved include NMUR2 and the downstream signaling pathways that regulate appetite and metabolism .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparisons
NY0128 and NY0116 share structural homology but exhibit distinct pharmacological profiles:
| Parameter | This compound | NY0116 | NMU-8 (Native Ligand) |
|---|---|---|---|
| Gi/cAMP EC50 | 0.71 ± 1.36 nmol/L | 1.69 ± 10.96 nmol/L | 1.38 ± 1.21 nmol/L |
| Gq/Calcium EC50 | 16.9 ± 0.9 μmol/L | 32.7 ± 1.1 μmol/L | Not applicable |
| Beta-Arrestin | Inverse agonism at 10 μM | No activity | Full recruitment (EC50 = 1170 nmol/L) |
| Emax (Gi/cAMP) | 189.5% ± 34.94% of NMU-8 | 139.3% ± 36.09% of NMU-8 | 100% |
Key Findings :
- Potency : this compound outperforms NY0116 in Gi-mediated cAMP inhibition (2.4-fold lower EC50) and Gq/calcium signaling (1.9-fold lower EC50) .
- Efficacy : this compound’s Emax in cAMP inhibition is 189.5% of NMU-8, indicating superior receptor activation compared to NY0116 (139.3%) and the native ligand .
Pharmacokinetic and Pharmacodynamic Profiles
| PK Parameter | This compound | NY0116 |
|---|---|---|
| Tmax (Plasma) | 4 hours | 10 hours |
| Cmax (Plasma) | 1200 ng/mL | 2500 ng/mL |
| Brain-to-Plasma Ratio | 2.5 (peak at 10 hours) | 1.2 (peak at 24 hours) |
| Half-Life | 8 hours | 16 hours |
Implications :
In Vivo Efficacy in Obesity Models
| Outcome | This compound (30 mg/kg) | NY0116 (30 mg/kg) | Vehicle |
|---|---|---|---|
| Body Weight Loss | 12% reduction | 8% reduction | No change |
| VAT Reduction | 30% at L5 vertebrae | 15% at L5 vertebrae | No change |
| Cholesterol | 25% decrease | No significant change | No change |
| Food Intake | 40% suppression (HFD) | 25% suppression (HFD) | No suppression |
Mechanistic Insights :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
